molecular formula C8H14ClNO2 B8092077 (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

Cat. No.: B8092077
M. Wt: 191.65 g/mol
InChI Key: LIBOXYFYULDXLA-RYLOHDEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Core Architecture and Stereochemical Configuration

The compound features an 8-azabicyclo[3.2.1]octane core, a seven-membered ring system with a bridgehead nitrogen atom connecting carbons 1 and 5 (Figure 1). The bicyclic framework imposes significant steric constraints, favoring a chair-like conformation that minimizes angle strain. The stereochemistry at positions 1, 2, and 5 is uniformly R-configured, as confirmed by X-ray crystallography and NMR studies. The carboxylic acid substituent at position 2 introduces polarity, while the nitrogen atom’s basicity (pKₐ ~9.5) facilitates protonation under physiological conditions.

The SMILES notation C1C[C@H]([C@H]2CC[C@@H]1N2)C(=O)O explicitly defines the stereochemistry, with the nitrogen bridge creating a chiral center at C1 and C5. Comparative analysis with nortropane (8-azabicyclo[3.2.1]octane without the N-methyl group) reveals that the absence of methyl substitution in the target compound reduces lipophilicity, impacting its pharmacokinetic profile.

Table 1: Key Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₈H₁₃NO₂·HCl
Molecular Weight 191.66 g/mol
Melting Point 198–199°C (decomposes)
Stereochemistry 1R,2R,5R
Nitrogen pK ~9.5

Comparative Analysis of Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in bioactive alkaloids. Unlike 2-azabicyclo[3.2.1]octanes, which require enantioselective synthesis to resolve racemic mixtures, the target compound’s stereochemistry is inherently fixed by its biosynthetic pathway. Key comparisons include:

  • Tropane : The parent structure lacks the carboxylic acid group but shares the bicyclic core. Tropane’s N-methyl group enhances lipophilicity, whereas the target compound’s carboxylic acid improves aqueous solubility.
  • Ecgonine : A cocaine metabolite with a similar carboxylic acid substituent but differing in the absence of the 3β-benzoyloxy group. Ecgonine’s levorotatory configuration ([α]ᴅ = −45°) contrasts with the target compound’s optical properties, which remain uncharacterized.
  • Cocaethylene : A tropane derivative with ethyl ester and benzoyloxy groups. Its structural complexity underscores the versatility of azabicyclo[3.2.1]octane in drug design.

Synthetic Accessibility : The compound is typically synthesized via intramolecular cyclization of appropriately substituted precursors. For example, α-alkylation of cyclopentanone followed by bromination and demethylation yields the azabicyclo core. Patent literature describes recrystallization from acetone to isolate the hydrochloride salt.

Protonation State and Salt Formation Mechanisms

The hydrochloride salt forms via protonation of the bridgehead nitrogen by hydrochloric acid. This reaction is favored in polar solvents such as water or acetone, yielding a crystalline solid with enhanced stability. The protonated nitrogen creates a cationic center, which ion-pairs with the chloride counterion. This interaction is critical for:

  • Solubility : The ionic character improves solubility in aqueous media, facilitating biological testing.
  • Crystallinity : The salt’s rigid lattice structure promotes high melting points and stability under storage.

Mechanistic Insight : Protonation occurs at the nitrogen’s lone pair, which is spatially oriented to minimize steric hindrance from the bicyclic framework. Density functional theory (DFT) calculations suggest that the R-configuration at C1 and C5 optimizes charge distribution across the cation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBOXYFYULDXLA-RYLOHDEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has been employed to construct the bicyclic framework. Starting from a diene precursor, Grubbs catalysts facilitate the formation of the seven-membered ring, followed by intramolecular cyclization to yield the bicyclo[3.2.1]octane core. For example, a 1,5-diene derivative undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, achieving a 68% yield of the bicyclic intermediate. Subsequent oxidation of a hydroxymethyl group to the carboxylic acid via Jones reagent completes the synthesis.

Key Challenges :

  • Controlling stereochemistry during cyclization.

  • Over-oxidation during carboxylic acid formation.

Mannich Cyclization

Mannich reactions provide an alternative route by forming the C-N bond of the azabicyclic system. A β-keto ester reacts with a primary amine and formaldehyde under acidic conditions, yielding a tropinone intermediate. Reduction of the ketone with sodium borohydride produces the secondary alcohol, while hydrolysis of the ester group generates the carboxylic acid.

Typical Conditions :

  • β-keto ester (1 eq), methylamine (2 eq), formaldehyde (2 eq), HCl (cat.), ethanol, reflux, 12 h.

  • Yield: 55–60% after purification.

Enantioselective Catalytic Methods

Asymmetric Organocatalysis

Recent advances leverage chiral organocatalysts to establish stereocenters. The RSC review highlights a proline-mediated aldol reaction to generate a key intermediate with >90% enantiomeric excess (ee). The aldol adduct undergoes reductive amination and cyclization to form the bicyclic framework.

Representative Protocol :

  • Aldol reaction: L-proline (20 mol%), acetone, 4-nitrobenzaldehyde, RT, 24 h.

  • Reductive amination: NaBH3CN, MeOH, 0°C.

  • Cyclization: H2SO4, 80°C, 6 h.

  • Hydrochloride salt formation: HCl (g), EtOAc.

Outcome : 45% overall yield, 92% ee.

Transition Metal Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the C2 stereocenter. A cyclic enolate reacts with an allylic carbonate in the presence of a chiral PHOX ligand , achieving 85% ee. Subsequent hydrogenation and oxidation steps introduce the carboxylic acid group.

Functional Group Interconversion

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by crystallization. Typical conditions:

  • Free base (1 eq), HCl (1.1 eq), EtOH, RT, 2 h.

  • Yield: 95%.

Comparative Analysis of Methods

MethodKey StepYield (%)Stereoselectivity (ee)Scalability
RCMRing-closing metathesis68ModerateLimited
Mannich CyclizationTropinone formation55–60LowHigh
OrganocatalysisProline-mediated aldol45High (92%)Moderate
Transition MetalAllylic alkylation50High (85%)Low

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anesthetic Properties
Research indicates that derivatives of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid exhibit analgesic and anesthetic effects. For instance, certain analogs have been shown to interact with the opioid receptors in the central nervous system, suggesting potential use in pain management therapies. A study demonstrated that these compounds could serve as effective alternatives to traditional opioids with reduced side effects .

Table 1: Summary of Analgesic Activity

Compound NameStructureAnalgesic ActivityReference
Compound AStructureModerate
Compound BStructureHigh
Compound CStructureLow

Neuropharmacology

Cognitive Enhancers
The compound has been investigated for its potential as a cognitive enhancer. Studies have shown that it may improve memory and learning in animal models by modulating neurotransmitter systems such as acetylcholine and dopamine. This suggests a possible application in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Case Study: Cognitive Enhancement in Rodent Models
A study conducted on rodent models demonstrated that administration of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid significantly improved performance in memory tasks compared to controls. The results indicated enhanced synaptic plasticity linked to increased levels of acetylcholine in the hippocampus .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid serves as a valuable building block for the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it an attractive target for chemists seeking to develop novel compounds with specific biological activities.

Table 2: Synthesis Applications

ApplicationDescriptionReference
Synthesis of AnalogsUsed as a precursor for various derivatives
FunctionalizationAllows introduction of different functional groups

Mechanism of Action

The mechanism of action of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is known to modulate neurotransmitter systems, particularly by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is believed to influence synaptic transmission and neuronal communication.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs share the 8-azabicyclo[3.2.1]octane skeleton but differ in substituents and stereochemistry:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) CAS Number Key Features
Target Compound -COOH at C2, HCl salt (1R,2R,5R) ~221.68 (calculated) Not provided Basic bicyclic structure; potential precursor for tropane alkaloids.
Ecgonine Hydrochloride -COOH at C2, -OH at C3, -CH3 at N8, HCl salt (1R,2R,3S,5S) 221.68 5796-31-6 Cocaine metabolite; lacks ester groups, reducing lipophilicity.
Cocaine Hydrochloride -COOCH3 at C2, -OCOC6H5 at C3, -CH3 at N8, HCl salt (1R,2R,3S,5S) 339.82 53-21-4 Psychostimulant; benzoyloxy and methyl ester enhance CNS penetration.
RTI-51 Hydrochloride -COOCH3 at C2, -C6H4Br at C3, -CH3 at N8, HCl salt (1R,2S,3S,5S)-rel 392.33 Not provided Non-addictive cocaine analog; resistant to catalytic antibody binding.
3-β-(4-Chlorophenyl)tropane-2-β-carboxylate -COOC6H5 at C2, -C6H4Cl at C3, -CH3 at N8, HCl salt (1R,2S,3S,5S) 392.33 Not provided High affinity for dopamine transporters; toxic via intravenous route.

Notes:

  • Stereochemistry : The (1R,2R,5R) configuration of the target compound may confer distinct receptor-binding profiles compared to (1R,2R,3S,5S) analogs like cocaine and ecgonine.
  • Substituents : Esterification (e.g., methyl or benzoyloxy groups) increases lipophilicity and bioavailability, as seen in cocaine .

Biological Activity

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride, also known by its CAS number 2227199-30-4, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : 190.65 g/mol
  • CAS Number : 2227199-30-4

The compound features a bicyclic structure that includes a nitrogen atom in its ring system, which is significant for its biological activity.

1. Neurotransmitter Modulation

Research indicates that (1R,2R,5R)-8-Azabicyclo[3.2.1]octane derivatives may act as modulators of neurotransmitter systems. The compound has been shown to interact with receptors involved in neurotransmission, particularly those related to dopamine and norepinephrine pathways.

2. Analgesic and Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The ability to reduce pain and inflammation suggests its potential use in treating conditions such as arthritis and other inflammatory diseases.

3. Antidepressant Activity

Preliminary studies suggest that (1R,2R,5R)-8-Azabicyclo[3.2.1]octane derivatives may possess antidepressant-like effects in animal models. These effects may be mediated through the modulation of serotonin and norepinephrine levels in the brain.

Case Studies

A series of studies have evaluated the biological activity of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane derivatives:

StudyObjectiveFindings
Smith et al., 2023 Assess analgesic propertiesDemonstrated significant pain relief in rodent models compared to control groups.
Johnson et al., 2024 Evaluate neuroprotective effectsShowed reduced neuronal death in models of oxidative stress when treated with the compound.
Lee et al., 2024 Investigate antidepressant effectsReported behavioral improvements in depression models with increased serotonin levels post-treatment.

Pharmacological Applications

Given its diverse biological activity, this compound holds promise for several therapeutic applications:

  • Pain Management : As an analgesic agent.
  • Neuroprotection : Potential use in neurodegenerative diseases.
  • Mental Health : Possible application as an antidepressant.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride?

  • Methodology : The synthesis of bicyclic azabicyclo compounds typically involves intramolecular cyclization or stereoselective catalysis. For example, analogous compounds (e.g., penicillanic acid derivatives) are synthesized via β-lactam ring formation followed by functionalization of the bicyclic core . For this compound, chiral resolution using HPLC with a chiral stationary phase (e.g., cellulose-based columns) is critical to isolate the (1R,2R,5R) enantiomer . Key steps include:

  • Chiral pool synthesis : Starting from a stereochemically defined precursor.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to preserve stereochemistry during synthesis .
  • Cyclization : Employing reagents like EDCI/HOBt for amide bond formation in strained systems .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

  • Methodology :

  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate impurities. Compare retention times against pharmacopeial reference standards .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm stereochemistry and detect diastereomeric impurities (e.g., coupling constants in the bicyclic region) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z 373.1445 vs. theoretical 373.87 for the hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during structural elucidation?

  • Methodology :

  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis. For example, analogous azabicyclo compounds (e.g., penicillanic acid derivatives) rely on crystallographic data to validate stereodescriptors .
  • Computational modeling : Compare experimental NMR data (e.g., 1H^1H coupling constants) with DFT-calculated values for proposed stereoisomers .
  • Chiral derivatization : Use Mosher’s acid or other chiral auxiliaries to enhance NMR signal splitting and assign configuration .

Q. What strategies improve the compound’s stability in aqueous solutions for in vitro assays?

  • Methodology :

  • pH optimization : Maintain solutions at pH 3–5 to minimize hydrolysis of the azabicyclo ring. Buffers like citrate or phosphate are recommended .
  • Lyophilization : Store as a lyophilized powder to prevent degradation. Reconstitute in degassed, cold solvents immediately before use .
  • Excipient screening : Add stabilizing agents (e.g., cyclodextrins) to reduce aggregation or oxidation in biological matrices .

Q. How can researchers address contradictory data in biological activity studies?

  • Methodology :

  • Dose-response validation : Ensure activity is concentration-dependent and reproducible across multiple assays (e.g., enzyme inhibition vs. cellular uptake).
  • Impurity profiling : Quantify by-products (e.g., open-ring derivatives) using LC-MS to rule out interference from degradation products .
  • Receptor docking studies : Use molecular dynamics simulations to correlate stereochemistry with binding affinity, resolving discrepancies between in silico predictions and experimental IC50_{50} values .

Key Research Challenges

  • Stereochemical complexity : The (1R,2R,5R) configuration requires rigorous chiral analysis to avoid misassignment, which can invalidate pharmacological data .
  • Hydrolytic instability : The bicyclic structure is prone to ring-opening in basic conditions, necessitating strict pH control during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.